(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-23-14-7-6-11(19)9-13(14)21-18-12(17(20)22)8-10-4-3-5-15(24-2)16(10)25-18/h3-9H,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQLUDNJZHSBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between the appropriate amine and an aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using reagents like carboxylic acid derivatives and amines.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of certain bonds and the formation of new products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in studying biological processes and interactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes critical differences between the target compound and its analogs:
Electronic and Steric Effects
- 4-Cyano () and CF₃ () groups offer stronger electron withdrawal, which may increase reactivity but reduce bioavailability due to polarity .
- Electron-Donating Groups: 8-Methoxy in the target compound improves solubility and π-stacking capabilities . 2-Methoxy in the imino group (target) further modulates electronic density, contrasting with 2-fluoro in , which introduces polarity without steric hindrance .
Research Findings and Implications
Key Observations
- Substituent Position: The 5-chloro and 2-methoxy positions on the imino aryl group (target) optimize steric and electronic effects compared to 4-cyano or 2-fluoro analogs.
- Chromene Core Stability : Methoxy groups at position 8 (common in all compounds) likely stabilize the chromene ring via resonance, as seen in ’s synthesis of alkoxy-chromenes .
Biological Activity
The compound (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, often referred to as a chromene derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a chromene core with substituents that contribute to its biological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of chromene derivatives, including the compound . Research indicates that such compounds exhibit significant antibacterial activity against various strains of bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for the compound against selected bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli ATCC 35218 | 9.9 |
| Pseudomonas aeruginosa ATCC 13525 | 4.9 |
| Staphylococcus aureus ATCC 6538 | 4.9 |
| Bacillus subtilis ATCC 6633 | 79.0 |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their clinical significance .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms.
Case Studies
- Study on Human Cancer Cell Lines : A study involving human breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways, which are crucial for programmed cell death .
- Mechanistic Insights : Further mechanistic studies indicated that the compound may modulate key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives is often influenced by their chemical structure. Substituents such as halogens and methoxy groups play a critical role in enhancing their biological efficacy. The presence of a chloro group at the para position of the phenyl ring has been associated with increased antibacterial potency, while methoxy groups contribute to enhanced solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
